molecular formula C20H17N3O2S2 B2674783 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-96-1

3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2674783
CAS No.: 863594-96-1
M. Wt: 395.5
InChI Key: DYBPBZPWCHULGC-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazolopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine moiety is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds include other thiazolopyridine derivatives and benzenesulfonamides. Compared to these, 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may exhibit unique binding properties and biological activities due to its specific structural features. Examples of similar compounds are 2,4-difluorophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide .

Properties

IUPAC Name

3,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-8-9-17(11-14(13)2)27(24,25)23-16-6-3-5-15(12-16)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBPBZPWCHULGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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